molecular formula C10H6BrClO2S B1334078 4-bromonaphthalene-1-sulfonyl Chloride CAS No. 63279-36-7

4-bromonaphthalene-1-sulfonyl Chloride

Cat. No.: B1334078
CAS No.: 63279-36-7
M. Wt: 305.58 g/mol
InChI Key: MNBFYZPSEJKTFA-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-sulfonyl chloride (C₁₀H₆BrClO₂S) is a sulfonyl chloride derivative featuring a brominated naphthalene backbone. With a molecular weight of 305.58 g/mol, it is widely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromonaphthalene. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to maintain reaction conditions such as temperature and pressure. The purity of the final product is often ensured through purification techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include various substituted naphthalene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • 4-Bromonaphthalene-1-sulfonyl chloride is utilized as an electrophilic reagent in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functionality allows for the formation of sulfonamides, which are critical in developing antibacterial agents and other therapeutic drugs .
    • Case Study: Research has demonstrated the use of this compound to synthesize naphthalenesulfonamide derivatives that exhibit potential as inhibitors for fatty acid binding protein 4, a target for metabolic diseases .
  • Organic Electronic Materials :
    • The compound plays a role in developing organic electronic materials due to its structural features that facilitate charge transfer processes. This application is particularly relevant in creating organic semiconductors and photovoltaic devices.
  • Nucleophilic Substitution Reactions :
    • It serves as a key reagent in nucleophilic substitution reactions, where it can react with various nucleophiles to form sulfonamide products. This reactivity is leveraged in synthetic pathways to construct complex organic molecules .

Comparative Applications Table

Application AreaDescriptionExample Compounds
PharmaceuticalsSynthesis of sulfonamides and other drug intermediatesNaphthalenesulfonamide derivatives
Organic ElectronicsDevelopment of charge transport materialsOrganic semiconductors
AgrochemicalsProduction of herbicides and pesticidesSulfonamide-based agrochemicals
Chemical SynthesisElectrophilic reagent for complex molecule constructionVarious sulfonamide products

Case Studies

  • Pharmaceutical Development :
    • A study highlighted the synthesis of naphthalenesulfonamide derivatives using this compound, which showed promising results as selective inhibitors against fatty acid binding proteins. The synthesis involved multiple steps, including nucleophilic attack on the sulfonyl chloride group, leading to high yields of the desired products .
  • Organic Synthesis Methodology :
    • An innovative methodology was developed utilizing this compound for late-stage functionalization of complex molecules. This approach demonstrated the compound's ability to facilitate selective transformations under mild conditions, showcasing its utility in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in different chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 5-Bromonaphthalene-1-sulfonyl Chloride

Structural Difference : The bromine substituent is located at the 5-position of the naphthalene ring instead of the 4-position.
Molecular Properties :

  • Formula: C₁₀H₆BrClO₂S
  • Molecular Weight: 305.58 g/mol (identical to the 4-bromo isomer)
  • CAS: 50638-04-5
    Key Findings :
  • Positional isomers often exhibit distinct reactivity patterns due to electronic and steric effects. For example, the 5-bromo isomer may demonstrate altered sulfonylation kinetics in nucleophilic substitution reactions compared to the 4-bromo analog .
  • Safety data for the 5-bromo isomer highlight acute toxicity risks upon inhalation, necessitating stringent handling protocols .

4-(Piperidin-4-yl)benzene-1-sulfonyl Fluoride Hydrochloride

Structural Difference : Replaces the naphthalene system with a benzene ring, incorporates a piperidinyl group at the 4-position, and substitutes chlorine with fluorine in the sulfonyl moiety.
Molecular Properties :

  • Formula: C₁₁H₁₅ClFNO₂S
  • Molecular Weight: 279.76 g/mol
    Key Findings :
  • The fluorine atom enhances electrophilicity at the sulfur center, making it a superior leaving group in certain coupling reactions compared to chlorinated analogs .
  • The piperidinyl group introduces basicity, enabling applications in medicinal chemistry for targeting amine-rich biological receptors .

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

Structural Difference : Features a chloropentanamido substituent on the benzene ring, adding both hydrophobicity and hydrogen-bonding capacity.
Molecular Properties :

  • Formula: Not explicitly stated (estimated C₁₁H₁₄Cl₂NO₃S)
  • Molecular Weight: 310.2 g/mol
  • CAS: 1909337-37-6
    Key Findings :
  • The amide linkage facilitates conjugation with biomolecules, making this compound valuable in prodrug synthesis and targeted drug delivery systems .
  • Its liquid state at room temperature enhances solubility in non-polar solvents, unlike crystalline sulfonyl chlorides such as 4-bromonaphthalene-1-sulfonyl chloride .

4-Bromo-4'-(methylthio)benzophenone

Structural Difference: A benzophenone derivative with a methylthio group and bromine substituent, lacking the sulfonyl chloride functionality. Molecular Properties:

  • Formula: C₁₄H₁₁BrOS
  • Molecular Weight: 307.21 g/mol
    Key Findings :
  • The absence of a sulfonyl chloride group limits its utility in nucleophilic substitutions but enables photochemical applications due to the benzophenone core .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₀H₆BrClO₂S 305.58 Bromonaphthalene, sulfonyl chloride Sulfonamide synthesis
5-Bromonaphthalene-1-sulfonyl chloride C₁₀H₆BrClO₂S 305.58 Bromonaphthalene, sulfonyl chloride Reactive intermediate
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride C₁₁H₁₅ClFNO₂S 279.76 Piperidinyl, sulfonyl fluoride Medicinal chemistry
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₄Cl₂NO₃S (est.) 310.20 Chloropentanamido, sulfonyl chloride Drug delivery systems
4-Bromo-4'-(methylthio)benzophenone C₁₄H₁₁BrOS 307.21 Bromobenzophenone, methylthio Photochemical studies

Biological Activity

4-Bromonaphthalene-1-sulfonyl chloride (C10H8BrClO2S) is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure includes a bromine atom on the naphthalene ring and a sulfonyl chloride group, which contributes to its reactivity and potential biological applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H8BrClO2S
  • Molecular Weight : 305.58 g/mol
  • Structure : The compound features a naphthalene backbone with a sulfonyl chloride substituent at the 1-position and a bromine atom at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromonaphthalene moiety may engage in π-π stacking interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that compounds containing sulfonyl chloride functionalities often exhibit significant pharmacological properties, including:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Antifungal Properties : Similar compounds have been explored for their antifungal activity, indicating a broader spectrum of antimicrobial potential.
  • Anticancer Activity : Naphthalene derivatives have been studied for their ability to inhibit cancer cell proliferation, pointing towards possible therapeutic uses in oncology.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Sulfonylation : The reaction of 4-bromonaphthalene with chlorosulfonic acid to form the sulfonyl chloride.
  • Subsequent Modifications : This intermediate can be further reacted with various nucleophiles to produce diverse derivatives for medicinal chemistry applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Protein Interactions : Research has demonstrated that this compound can modify biomolecules, aiding in studies of protein functions and interactions. Such modifications are crucial for understanding disease mechanisms and developing new therapeutic strategies.
  • Inhibition of Seed Germination : A related compound was found to inhibit seed germination through interaction with specific protein targets involved in plant growth regulation. This suggests potential agricultural applications as a growth regulator .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReferences
This compoundAntibacterial, Antifungal, Anticancer
Related Sulfonamide DerivativesGrowth inhibition in plants

Q & A

Q. Advanced Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-bromonaphthalene-1-sulfonyl chloride to improve yield and purity? A:

  • Sulfonation and Bromination Steps : Begin with naphthalene sulfonation using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Subsequent bromination at the 4-position requires precise stoichiometry of bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous conditions to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product. Monitor purity via TLC and confirm with melting point analysis .
  • Yield Enhancement : Optimize reaction time and temperature using kinetic studies. For example, prolonged bromination may lead to di-substitution, while insufficient time reduces conversion.

Q. Analytical Characterization Challenges

Q: What advanced analytical techniques resolve structural ambiguities in this compound derivatives? A:

  • Multinuclear NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. For bromine’s deshielding effects, compare chemical shifts with non-brominated analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns (Br’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve steric or electronic effects of the bromine-sulfonyl group on crystal packing, particularly in coordination complexes .

Q. Reactivity in Cross-Coupling Reactions

Q: How does the bromine substituent influence the reactivity of this compound in Suzuki-Miyaura couplings? A:

  • Electrophilic Sulfonyl Group : The sulfonyl chloride acts as a leaving group, enabling nucleophilic substitution with boronic acids. Bromine enhances electrophilicity at the 4-position, facilitating Pd-catalyzed couplings .
  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/H₂O. Monitor reaction progress via HPLC to detect biphenyl byproducts.
  • Competing Pathways : Bromine may undergo unintended elimination under basic conditions; optimize pH and temperature to suppress side reactions .

Q. Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in aqueous environments? A:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite. Avoid water to prevent exothermic hydrolysis .
  • Storage : Store in airtight, amber glass containers at 2–8°C under inert gas (N₂ or Ar) to prevent moisture-induced decomposition .

Q. Discrepancy Resolution in Spectral Data

Q: How should researchers address contradictions between experimental and theoretical spectral data for sulfonyl chloride derivatives? A:

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Compare computed vibrational modes (e.g., S=O stretching at ~1370 cm⁻¹) with experimental IR .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra.
  • Collaborative Cross-Check : Share data with specialized labs for independent validation, especially for crystallographic or high-field NMR analyses .

Q. Degradation Pathways and Stability

Q: What experimental strategies identify degradation products of this compound under acidic conditions? A:

  • Forced Degradation Studies : Reflux the compound in 0.1 M HCl at 60°C for 24 hours. Analyze hydrolysates via LC-MS to detect sulfonic acid derivatives (e.g., 4-bromonaphthalene-1-sulfonic acid) .
  • Kinetic Profiling : Use Arrhenius plots to predict shelf-life under varying temperatures. Monitor pH-dependent degradation using potentiometric titrations .

Q. Applications in Medicinal Chemistry

Q: How is this compound utilized in designing enzyme inhibitors? A:

  • Sulfonamide Synthesis : React with heterocyclic amines (e.g., pyridine derivatives) to form sulfonamides, which act as protease inhibitors. Optimize solvent choice (DMF or DCM) and coupling agents (DIPEA) .
  • Structure-Activity Relationships (SAR) : Introduce substituents at the naphthalene ring to modulate steric bulk and electron-withdrawing effects. Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) .

Q. Environmental Impact Assessment

Q: What methodologies evaluate the environmental persistence of this compound? A:

  • OECD 301 Biodegradation Test : Incubate with activated sludge for 28 days. Measure residual compound via GC-MS to assess biodegradability .
  • Ecotoxicity Screening : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Compare with regulatory thresholds (e.g., REACH) .

Properties

IUPAC Name

4-bromonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFYZPSEJKTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373725
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-36-7
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-bromonaphthalene-1-sulfonyl Chloride
4-bromonaphthalene-1-sulfonyl Chloride
4-bromonaphthalene-1-sulfonyl Chloride
4-bromonaphthalene-1-sulfonyl Chloride
4-bromonaphthalene-1-sulfonyl Chloride
4-bromonaphthalene-1-sulfonyl Chloride

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